N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c17-14-4-2-13(3-5-14)12-19-23(20,21)11-1-10-22-16-8-6-15(18)7-9-16/h2-9,19H,1,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGHVJZGANJBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCCOC2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Propanethiol Derivatives
The synthesis begins with the preparation of propane-1-sulfonic acid, typically via oxidation of propanethiol using hydrogen peroxide in acidic media. Subsequent chlorination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) yields propane-1-sulfonyl chloride. For the 3-(4-fluorophenoxy) variant, a bromide intermediate is first generated:
Procedure
- 3-Bromopropane-1-sulfonyl chloride : React propane-1-thiol with bromine in dichloromethane (DCM) under nitrogen, followed by oxidation with H₂O₂/HCl and chlorination with SOCl₂.
- Etherification : Treat 3-bromopropane-1-sulfonyl chloride with 4-fluorophenol in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 h.
Key Data
| Parameter | Value |
|---|---|
| Yield (etherification) | 72–78% |
| Reaction Time | 12 h |
| Purification | Column chromatography (Hex:EA 5:1) |
Coupling with 4-Fluorobenzylamine
Sulfonamide Formation
The sulfonyl chloride intermediate reacts with 4-fluorobenzylamine in anhydrous dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form the target sulfonamide.
Procedure
- Combine 3-(4-fluorophenoxy)propane-1-sulfonyl chloride (1.0 equiv) with 4-fluorobenzylamine (1.2 equiv) and TEA (2.0 equiv) in DCM at 0°C.
- Warm to room temperature and stir for 4 h.
- Quench with water, extract with DCM, and dry over MgSO₄.
- Purify via flash chromatography (Hex:EA 3:1).
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 4 h |
| Purity (HPLC) | >95% |
Alternative Pathways and Optimization
Direct Sulfonation of Preformed Ethers
An alternative route involves first synthesizing 3-(4-fluorophenoxy)propan-1-ol, followed by sulfonation. This method reduces side reactions but requires stringent temperature control:
Procedure
- Ether Synthesis : React 3-chloropropanol with 4-fluorophenol/K₂CO₃ in DMF.
- Sulfonation : Treat the alcohol with chlorosulfonic acid (ClSO₃H) at −10°C, followed by amidation as above.
Key Data
| Parameter | Value |
|---|---|
| Yield (sulfonation) | 60–65% |
| Side Products | <5% disulfonate |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.50 (s, 2H, -SO₂-NH-CH₂-), 3.85 (t, J = 6.2 Hz, 2H, -O-CH₂-), 2.95 (t, J = 7.4 Hz, 2H, -SO₂-CH₂-), 2.10 (quintet, J = 6.3 Hz, 2H, -CH₂-).
- ¹³C NMR (101 MHz, CDCl₃) : δ 162.1 (d, J = 245 Hz, Ar-C-F), 134.5 (Ar-C), 115.3 (d, J = 21 Hz, Ar-C), 69.8 (-O-CH₂-), 55.2 (-SO₂-CH₂-), 28.4 (-CH₂-).
Infrared (IR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Challenges and Mitigation Strategies
Byproduct Formation During Etherification
Competing elimination reactions during bromide displacement with 4-fluorophenol can yield allyl sulfones. Using polar aprotic solvents (e.g., DMF) and excess K₂CO₃ suppresses this.
Sulfonyl Chloride Hydrolysis
Moisture-sensitive intermediates require anhydrous conditions. Storage over molecular sieves and rapid workup minimize hydrolysis to sulfonic acids.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products may include amine derivatives.
Substitution: Products may include substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide features both fluorobenzyl and fluorophenoxy groups, which enhance its metabolic stability and alter its electronic characteristics. The molecular formula is , with a molecular weight of 341.4 g/mol. The presence of fluorine atoms significantly influences the compound's interactions with biological targets, making it a subject of interest in drug development.
Chemistry
- Building Block for Synthesis : This compound can serve as a precursor for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with desired properties.
Biology
- Biological Studies : The compound may be utilized to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes or receptors can provide insights into metabolic pathways and biological mechanisms.
Medicine
- Pharmaceutical Potential : this compound is being investigated for its potential as a pharmaceutical agent. Fluorinated compounds often exhibit enhanced efficacy in drug design due to their improved pharmacokinetic profiles.
Industry
- Specialty Chemicals : The compound may find applications in developing new materials or as a specialty chemical in various industrial processes, including agrochemicals and polymers.
In Vitro Studies
Research has shown that similar sulfonamides exhibit significant biological activities:
- Antiproliferative Activity : Compounds related to this sulfonamide have demonstrated the ability to inhibit cell proliferation in cancer cell lines, such as HeLa and CEM, with IC50 values ranging from 9.6 μM to 41 μM.
- Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values between 3.12 μg/mL and 12.5 μg/mL against Staphylococcus aureus.
Cholesterol Absorption Inhibition
In studies involving cholesterol absorption inhibitors, structurally related compounds have shown significant reductions in plasma cholesterol levels in animal models. One study indicated an effective dose (ED50) of 0.04 mg/kg/day for liver cholesteryl ester reduction in cholesterol-fed hamsters.
Cytotoxicity Assessment
Cytotoxicity evaluations against human fibroblast cells revealed that compounds displaying IC50 values greater than 64 μg/mL were considered non-cytotoxic, suggesting favorable safety profiles for further development.
Data Tables
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The presence of fluorine atoms could influence the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide with structurally or functionally related compounds from the evidence:
Key Structural and Functional Insights :
Fluorinated Substituents: The 4-fluorobenzyl and 4-fluorophenoxy groups in the target compound likely enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., sec-butyl in ) . Fluorination reduces susceptibility to oxidative degradation, a common limitation in sulfonamide-based drugs.
Sulfonamide vs. Sulfanyl groups (e.g., ) may confer redox stability but reduce solubility in aqueous environments.
Macrocyclic structures (e.g., TZP101 in ) offer high target specificity but face challenges in synthesis and oral bioavailability .
Research Findings and Implications
While direct pharmacological data for this compound are absent in the evidence, comparisons with analogs suggest:
- Target Selectivity : The dual fluorinated aromatic system may favor interactions with hydrophobic enzyme pockets (e.g., carbonic anhydrase or COX-2) over GPCRs targeted by TZP101 .
- Optimization Potential: Replacing the propane backbone with heterocycles (e.g., triazole) could enhance metabolic stability without compromising solubility .
Biological Activity
N-(4-fluorobenzyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. The presence of fluorine atoms in its structure enhances metabolic stability and alters the electronic properties of the molecule, making it a subject of interest for research in drug development and biological applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is widely recognized for its low toxicity and significant biological activity. Its molecular formula is , with a molecular weight of 304.33 g/mol. The structural components include:
- Fluorobenzyl group : Enhances lipophilicity and potentially increases binding affinity to biological targets.
- Fluorophenoxy group : May confer unique electronic properties that affect the compound's interaction with enzymes and receptors.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The fluorinated groups likely influence the binding affinity and metabolic pathways, enhancing the compound's stability and efficacy in biological systems.
In Vitro Studies
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
- Antiproliferative Activity : A study demonstrated that sulfonamides can inhibit cell proliferation in cancer cell lines, such as HeLa (human cervix carcinoma) and CEM (human T-lymphocyte cells). For instance, derivatives of sulfonamides showed IC50 values ranging from 9.6 μM to 41 μM against these cell lines, indicating moderate antiproliferative effects .
- Antimicrobial Activity : Sulfonamide compounds have shown effectiveness against various bacterial strains. For example, related compounds demonstrated MIC values between 3.12 μg/mL and 12.5 μg/mL against Staphylococcus aureus, suggesting potential use as antibacterial agents .
Case Studies
- Cholesterol Absorption Inhibition : In studies involving cholesterol absorption inhibitors, compounds structurally related to this compound exhibited significant reductions in plasma cholesterol levels in animal models. For instance, a related compound showed an ED50 of 0.04 mg/kg/day for liver cholesteryl ester reduction in cholesterol-fed hamsters .
- Cytotoxicity Assessment : The cytotoxic effects of various sulfonamides were evaluated against human fibroblast cells, where selectivity indices were calculated to assess potential therapeutic windows. Compounds displaying IC50 values greater than 64 μg/mL were deemed non-cytotoxic, indicating favorable safety profiles for further development .
Data Tables
Q & A
Basic Research Question
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorobenzyl CH₂ at δ ~4.3 ppm) and confirms sulfonamide (–SO₂–NH–) connectivity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~354.1) .
- Electronic Properties :
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between fluorinated aryl rings and the sulfonamide group .
- UV-Vis Spectroscopy : Detects π→π* transitions in aromatic systems (λmax ~260–280 nm) .
How does the compound interact with specific biological targets, and what methodologies are used to elucidate these interactions?
Advanced Research Question
- Target Identification :
- SPR (Surface Plasmon Resonance) : Measures binding kinetics (e.g., KD values) to enzymes like carbonic anhydrase IX, where fluorinated sulfonamides show high affinity .
- Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands from receptor pockets .
- Mechanistic Studies :
- Mutagenesis : Replace key residues (e.g., Thr199 in carbonic anhydrase) to assess binding dependency .
- Isothermal Titration Calorimetry (ITC) : Determines thermodynamic parameters (ΔH, ΔS) of binding .
What structure-activity relationship (SAR) insights can be drawn from comparing this compound to its structural analogs?
Advanced Research Question
- Fluorine Positioning :
- Para-Fluorine on Benzyl : Enhances lipophilicity (logP ~2.8) and membrane permeability compared to ortho/meta analogs .
- Phenoxy vs. Alkoxy Groups : The 4-fluorophenoxy moiety improves target selectivity (e.g., 10-fold higher activity over 4-methoxyphenoxy in kinase assays) .
- Sulfonamide Linker :
- Propane-1-sulfonamide provides optimal spacer length for target engagement, as shorter chains (ethane) reduce potency .
How can computational models be applied to predict the binding modes and pharmacokinetic properties of this compound?
Advanced Research Question
- Molecular Docking :
- AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., carbonic anhydrase), showing hydrogen bonds between sulfonamide NH and Thr199 .
- ADMET Prediction :
- SwissADME : Forecasts high gastrointestinal absorption (TPSA ~90 Ų) but moderate blood-brain barrier penetration due to fluorinated aryl groups .
- CYP450 Inhibition : MetaDynamics simulations predict low CYP3A4/2D6 inhibition, reducing drug-drug interaction risks .
How should researchers address contradictory data regarding the biological activity of fluorinated substituents in related sulfonamides?
Advanced Research Question
- Data Reconciliation :
- Contextualize Assay Conditions : Varying pH (e.g., tumor microenvironment vs. physiological) affects ionization of sulfonamide NH, altering binding .
- Control for Orthogonal Fluorine Effects : Use isosteric replacements (e.g., –CF₃ vs. –F) to isolate electronic vs. steric contributions .
- Meta-Analysis :
- Compare IC50 values across studies using standardized assays (e.g., fixed ATP concentrations in kinase screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
